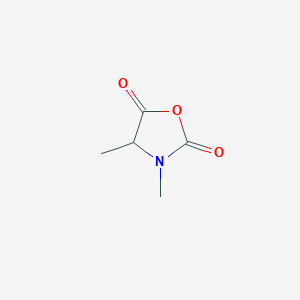

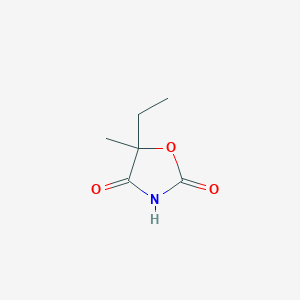

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Übersicht

Beschreibung

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is 1,3-oxazolidine-2,4-dione substituted by a methyl and ethyl group at position 5 . It is a metabolite of paramethadione .

Molecular Structure Analysis

The molecular formula of this compound is C6H9NO3 . It has an average mass of 143.141 Da and a monoisotopic mass of 143.058243 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 33.0±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 55 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Derivatives

- A study by Hook (1947) explored the preparation methods for oxazolidine derivatives, including 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. This work laid the foundation for understanding the synthesis of such compounds (Hook, 1947).

- Merino et al. (2010) developed a versatile synthesis approach for 1,3-oxazolidine-2,4-diones, which could be extended to the synthesis of this compound. This method offers new possibilities for creating various derivatives (Merino et al., 2010).

Pharmaceutical Research

- Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives, related to muscarinic agonists, indicating the potential of this compound in pharmaceutical research (Tsukamoto et al., 1993).

- Galliani et al. (2013) investigated the stereoselective addition of reagents to oxazolidine-2,4-diones, which can inform the synthesis of pharmacologically relevant derivatives (Galliani et al., 2013).

Agricultural Applications

- Famoxadone, a derivative of oxazolidine-2,4-dione, has been developed as an agricultural fungicide, demonstrating the potential use of this compound in crop protection (Sternberg et al., 2001).

Chemical Synthesis and Environmental Impact

- Zhang et al. (2015) presented a novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide, which could be applied to this compound. This approach is environmentally friendly and efficient (Zhang et al., 2015).

Metabolism and Biotransformation

- Pothuluri et al. (2000) investigated the biotransformation of vinclozolin, an oxazolidine-2,4-dione derivative, by the fungus Cunninghamella elegans. This study provides insights into the environmental and biological fate of similar compounds (Pothuluri et al., 2000).

Wirkmechanismus

Target of Action

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is a metabolite of paramethadione . It primarily targets the central nervous system (CNS), specifically the thalamic neurons . These neurons play a crucial role in the transmission of signals in the brain and are particularly involved in the regulation of consciousness, sleep, and sensory interpretation.

Mode of Action

This compound acts as an anticonvulsant, reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This action inhibits corticothalamic transmission, which is the communication between the cortex and thalamus in the brain. As a result, it raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

Its parent compound, paramethadione, is known to affect the corticothalamic transmission pathway . This pathway is crucial for the regulation of rhythmicity in the brain, which is often disrupted in conditions such as epilepsy.

Pharmacokinetics

It is known to be a metabolite of paramethadione , suggesting that it may be produced in the body following the administration and metabolism of paramethadione.

Result of Action

The primary result of the action of this compound is a reduction in the number of absence seizures, often seen in epileptics . By inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Safety and Hazards

The safety information for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione includes several hazard statements: H315, H319, H335, H360 . Precautionary statements include P201, P202, P261, P264, P271, P280, P281, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHNWMRNFGYJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283181 | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-52-7 | |

| Record name | NSC30269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)

![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)